6-(2-Iodophenyl)-6-oxohexanenitrile
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Overview
Description
6-(2-Iodophenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of an iodophenyl group attached to a hexanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Iodophenyl)-6-oxohexanenitrile typically involves the reaction of 2-iodophenyl derivatives with appropriate nitrile precursors. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Iodophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Iodophenyl)-6-oxohexanenitrile finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism by which 6-(2-Iodophenyl)-6-oxohexanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group enhances the compound’s ability to bind to specific sites, influencing biological pathways and leading to desired therapeutic effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular interactions and pathways involved .
Comparison with Similar Compounds
2-Iodophenol: An aromatic compound with similar iodophenyl functionality.
6-(2-Iodophenyl)-6-oxohexanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile.
Uniqueness: 6-(2-Iodophenyl)-6-oxohexanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its nitrile group offers versatility in chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-(2-iodophenyl)-6-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGRIUSOSAKRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642254 |
Source
|
Record name | 6-(2-Iodophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-03-1 |
Source
|
Record name | 2-Iodo-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Iodophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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